Aqueous Half-Life Comparison
2-Iminobutanoic acid undergoes rapid spontaneous hydrolysis to 2-ketobutyric acid and ammonium in aqueous solution at physiological pH, with a predicted half-life of less than 60 seconds [1]. In contrast, its structural analog 2-aminobutanoic acid is stable under identical conditions, and 2-ketobutyric acid does not undergo further spontaneous degradation [2]. This marked difference in aqueous stability is a defining feature of the ketimine functional group.
| Evidence Dimension | Aqueous stability at physiological pH |
|---|---|
| Target Compound Data | Predicted half-life < 60 seconds |
| Comparator Or Baseline | 2-Aminobutanoic acid (stable); 2-Ketobutyric acid (stable) |
| Quantified Difference | Target compound spontaneously degrades; comparators remain intact |
| Conditions | Aqueous solution, physiological pH (inferred from metabolic pathway context) |
Why This Matters
This difference dictates that 2-iminobutanoic acid must be used fresh or in stabilized forms for experimental applications, and precludes its use in aqueous long-term assays where 2-aminobutanoic acid or 2-ketobutyric acid would be suitable.
- [1] SMPDB. Pathway: Propanoate Metabolism (PW463351). Small Molecule Pathway Database. View Source
- [2] ECMDB. ECMDB23909: 2-Iminobutanoate. The E. coli Metabolome Database, 2015. View Source
